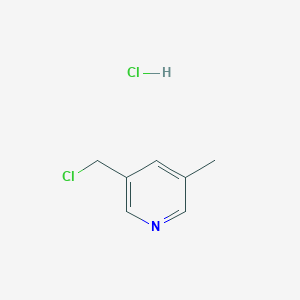

3-(Chloromethyl)-5-methylpyridine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(chloromethyl)-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAHREJYXFDWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647216 | |

| Record name | 3-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007089-84-0 | |

| Record name | 3-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-5-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(chloromethyl)-5-methylpyridine hydrochloride (CAS No: 1007089-84-0), a key intermediate in the pharmaceutical industry. This document details two primary synthetic routes, complete with step-by-step experimental protocols. Furthermore, it consolidates the available characterization data, including nuclear magnetic resonance (NMR) and elemental analysis, presented in clear, tabular formats. The guide also features visual workflows generated using Graphviz to illustrate the synthetic pathways and the overall experimental process, adhering to specified design parameters for clarity and readability. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Properties

This compound is a pyridine derivative containing a chloromethyl and a methyl group. It is primarily utilized as a building block in the synthesis of various pharmaceutical compounds, most notably Rupatadine, an antihistamine.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(chloromethyl)-5-methylpyridine;hydrochloride | [2] |

| CAS Number | 1007089-84-0 | [3] |

| Molecular Formula | C₇H₉Cl₂N | [2] |

| Molecular Weight | 178.06 g/mol | [2][3] |

| Appearance | White to pale beige solid | [4] |

| Purity | ≥97% | [5] |

| Storage Temperature | Refrigerator (2-8°C) | [5] |

| SMILES | CC1=CC(=CN=C1)CCl.Cl | [2] |

| InChIKey | NCAHREJYXFDWGE-UHFFFAOYSA-N | [2][6] |

Synthesis Methodologies

There are two primary routes for the synthesis of this compound, both of which are detailed below.

Route 1: Chlorination of 5-methyl-3-pyridinemethanol

This method involves the direct chlorination of 5-methyl-3-pyridinemethanol using a chlorinating agent such as thionyl chloride (SOCl₂). This is a common and relatively straightforward method for converting a hydroxymethyl group to a chloromethyl group.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 5-methyl-3-pyridinemethanol and an inert solvent like toluene.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (a slight molar excess) to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture between 20-40°C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux at approximately 60°C for 2 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution. If precipitation is slow, applying a vacuum can assist.

-

Purification: Collect the solid product by filtration. Wash the solid with three portions of cold toluene to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the purified product under vacuum at room temperature overnight to yield this compound as a crystalline solid.

Route 2: Multi-step Synthesis from 3-Picoline

This synthetic route involves a four-step process starting from 3-picoline, which is oxidized to nicotinic acid. This is then esterified, reduced to the corresponding alcohol, and finally chlorinated to yield the target compound.[7]

-

Step 1: Oxidation of 3-Picoline to Nicotinic Acid

-

In a flask, add 3-picoline and water. Heat the mixture to 80°C.

-

In batches, add potassium permanganate (KMnO₄) while maintaining the temperature between 85-90°C. The molar ratio of 3-picoline to KMnO₄ should be approximately 1:2.1-2.3.

-

Stir the reaction mixture at this temperature for 30 minutes. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, adjust the pH of the solution to 3-4 with 2M hydrochloric acid.

-

Cool the reaction mixture to 25°C and filter to obtain nicotinic acid.

-

-

Step 2: Esterification to Methyl Nicotinate

-

React the nicotinic acid with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst). The molar ratio of nicotinic acid to methanol should be 1:1.3.

-

-

Step 3: Reduction to 3-Pyridinemethanol

-

The methyl nicotinate is reduced to 3-pyridinemethanol. While various reducing agents can be used, this can be achieved using sodium borohydride in a suitable solvent.

-

-

Step 4: Chlorination to 3-(chloromethyl)pyridine hydrochloride

-

React the 3-pyridinemethanol with thionyl chloride (molar ratio of 1:1.1-1.3) in a suitable solvent to produce the final product, 3-(chloromethyl)pyridine hydrochloride.

-

Characterization Data

The characterization of this compound is crucial to confirm its identity and purity. The following sections provide available analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 2.35 | singlet | 3H | -CH₃ | [6] |

| 4.75 | singlet | 2H | -CH₂Cl | [6] |

| 7.45–8.10 | multiplet | 2H | Pyridine-H | [6] |

| Solvent: D₂O |

Infrared (IR) Spectroscopy

Specific peak-by-peak data for the FTIR spectrum of this compound is not widely published. However, the spectrum would be expected to show characteristic absorption bands for C-H stretching of the methyl and chloromethyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching.

Mass Spectrometry (MS)

Detailed mass spectrometry data (m/z values) for this compound is not consistently reported in publicly available literature. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (C₇H₈ClN) and characteristic fragmentation patterns.

Elemental Analysis

The elemental composition of this compound (C₇H₉Cl₂N) can be calculated theoretically. Experimental values should be within ±0.4% of the calculated values for confirmation of purity.[4][8]

| Element | Symbol | Theoretical % |

| Carbon | C | 47.22% |

| Hydrogen | H | 5.09% |

| Chlorine | Cl | 39.82% |

| Nitrogen | N | 7.87% |

Experimental Workflows and Diagrams

To visually represent the synthesis and characterization process, the following diagrams have been created using the DOT language.

Synthesis Workflow: From 3-Picoline to Final Product

This diagram illustrates the multi-step synthesis of this compound starting from 3-picoline.

Caption: Multi-step synthesis of the target compound.

General Experimental Workflow

This diagram outlines the general workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Caption: A typical workflow for chemical synthesis.

Applications in Research and Development

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals.[6][9] Its most notable use is in the production of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergies.[3][10][11] The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the coupling of the pyridine moiety to other molecular scaffolds.[6]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[5]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. 3-(Chloromethyl)-5-methylpyridine 1007089-84-0 [mingyuanchemical.com]

- 2. This compound | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 5. This compound | 1007089-84-0 [sigmaaldrich.com]

- 6. This compound | 1007089-84-0 | Benchchem [benchchem.com]

- 7. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. chembk.com [chembk.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 3-(Chloromethyl)-5-methylpyridine | 1007089-84-0 [chemicalbook.com]

An In-depth Technical Guide to 3-(chloromethyl)-5-methylpyridine hydrochloride (CAS: 1007089-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-methylpyridine hydrochloride is a halogenated pyridine derivative with the chemical formula C₇H₉Cl₂N.[1][2][3] It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Rupatadine, a second-generation antihistamine.[4] The presence of a reactive chloromethyl group makes it a versatile building block for the introduction of the 5-methylpyridin-3-ylmethyl moiety in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a white to pale beige solid.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1007089-84-0 | [1][2][4] |

| Molecular Formula | C₇H₉Cl₂N | [1][2][3] |

| Molecular Weight | 178.06 g/mol | [1][2][3][4] |

| Melting Point | 154-157 °C | [5] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [5] |

| Appearance | Off-White to Pale Beige Solid | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH₃), 4.85 (s, 2H, CH₂Cl), 7.45–8.20 (m, 3H, Ar-H) |

| ATR-FTIR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily in the patent literature. Below are detailed experimental protocols for two common methods.

Experimental Protocol 1: From 5-methylpyridine-3-methanol

This method involves the chlorination of 5-methylpyridine-3-methanol using a suitable chlorinating agent such as thionyl chloride (SOCl₂).

Reaction Scheme:

Caption: Synthesis from 5-methylpyridine-3-methanol.

Materials:

-

5-methylpyridine-3-methanol

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 5-methylpyridine-3-methanol in toluene.

-

Slowly add thionyl chloride to the solution while maintaining the temperature between 20-40°C.

-

After the addition is complete, heat the reaction mixture to reflux at approximately 60°C for about 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Experimental Protocol 2: Multi-step Synthesis from 3,5-Dimethylpyridine

This industrial method involves a sequence of oxidation, chlorination, and purification steps.

Workflow Diagram:

Caption: Multi-step synthesis workflow.

Materials:

-

3,5-Dimethylpyridine

-

Concentrated sulfuric acid

-

Chlorine gas

-

Toluene

-

Hydrogen chloride gas

-

Isopropanol

-

Water

Procedure:

-

Oxidation: In a reactor equipped with a UV light source, combine 3,5-dimethylpyridine and concentrated sulfuric acid.

-

Chlorination: Introduce chlorine gas into the reactor and irradiate with UV light for 12 to 24 hours.

-

Neutralization and Extraction: After the reaction, carefully add water to the mixture to adjust the pH to weakly alkaline. Extract the aqueous solution with toluene.

-

Precipitation: Pass hydrogen chloride gas through the toluene layer to precipitate the product.

-

Purification: Collect the solid precipitate and recrystallize it from a mixture of isopropanol and water to obtain pure this compound.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the antihistamine drug, Rupatadine.

Synthesis of Rupatadine

The synthesis involves the N-alkylation of Desloratadine with 3-(chloromethyl)-5-methylpyridine.

Logical Relationship Diagram:

Caption: Role in Rupatadine synthesis.

Potential Antimicrobial and Anti-inflammatory Properties

While this compound itself has not been extensively studied for its biological activities, pyridine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. Further research is needed to explore these potential applications for this specific compound.

Experimental Protocols for Biological Assays (General for Pyridine Derivatives)

The following are general protocols for assessing the potential biological activities of pyridine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Experimental Workflow:

Caption: Antimicrobial susceptibility testing workflow.

Procedure:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to screen for acute anti-inflammatory activity.

Procedure:

-

Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.

-

Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (at different doses).

-

Administer the test compound or standard drug intraperitoneally or orally.

-

After a specific time (e.g., 30 minutes), inject a phlogistic agent (e.g., 1% carrageenan solution) into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the production of Rupatadine. Its synthesis is well-established, with several patented methods providing detailed protocols. While its own biological activities are not extensively documented, its pyridine scaffold suggests potential for further investigation into antimicrobial and anti-inflammatory applications. Researchers and drug development professionals should handle this compound with care, adhering to the recommended safety guidelines, to harness its synthetic potential.

References

An In-depth Technical Guide to 3-(Chloromethyl)-5-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analysis of 3-(chloromethyl)-5-methylpyridine hydrochloride (CAS No: 1007089-84-0). This halogenated pyridine derivative is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of the second-generation antihistamine, Rupatadine. This document consolidates essential data for researchers and professionals engaged in drug discovery, process development, and quality control, offering detailed experimental protocols and characterization data.

Molecular Structure and Chemical Properties

This compound is a white to pale beige solid.[1][2] It is the hydrochloride salt of 3-(chloromethyl)-5-methylpyridine, enhancing its stability and water solubility.[3][4]

Chemical Identity

| Parameter | Value | Reference |

| IUPAC Name | 3-(chloromethyl)-5-methylpyridine;hydrochloride | [5][6] |

| CAS Number | 1007089-84-0 | [3][5][7][8] |

| Molecular Formula | C₇H₈ClN·HCl (or C₇H₉Cl₂N) | [3][5][7][8] |

| Molecular Weight | 178.06 g/mol | [3][5][7][8] |

| InChI | InChI=1S/C7H8ClN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H | [5][6] |

| SMILES | CC1=CC(=CN=C1)CCl.Cl | [5][7] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to pale beige solid | [1][2] |

| Melting Point | 154-157 °C | [2][9][10] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][3][4][10] |

| Storage | Store at 2-8°C under an inert atmosphere. | [2][10] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in DMSO-d6 shows the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.35 | s | 3H | -CH₃ |

| 4.85 | s | 2H | -CH₂Cl |

| 7.45-8.20 | m | 2H | Pyridine-H |

(Data sourced from a representative spectrum and may vary slightly based on solvent and instrument conditions)

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate in the synthesis of Rupatadine.[1][8][11] A common synthetic route involves the chlorination of 5-methylpyridine-3-methanol.[11][12]

3.1.1. Synthesis from 5-methylpyridine-3-methanol

This protocol is based on a general method described in the literature.[11][12][13]

Materials:

-

5-methylpyridine-3-methanol

-

Thionyl chloride (SOCl₂)

-

Toluene

Procedure:

-

Dissolve 5-methylpyridine-3-methanol in toluene in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Slowly add thionyl chloride to the solution while maintaining the temperature between 20-40°C.

-

After the addition is complete, heat the reaction mixture to reflux at approximately 60°C for 2 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Rupatadine.[1][8][11] Rupatadine is a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors, used for the treatment of allergic rhinitis and urticaria.

The synthesis of Rupatadine involves the N-alkylation of desloratadine with 3-(chloromethyl)-5-methylpyridine (the free base form of the title compound).[13][14]

Safety and Handling

This compound is classified as harmful and an irritant.[5]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pivotal building block in medicinal chemistry, particularly for the synthesis of Rupatadine. A thorough understanding of its molecular structure, properties, and reaction chemistry is essential for researchers and professionals in the pharmaceutical sciences. This guide provides a foundational repository of technical information to support ongoing research and development efforts.

References

- 1. 3-Chloromethyl-5-methylpyridine HCl CAS 1007089-84-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3-(Chloromethyl)-5-methylpyridine | 1007089-84-0 [chemicalbook.com]

- 3. This compound | 1007089-84-0 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1007089-84-0 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. 3-(Chloromethyl)-5-methylpyridine 1007089-84-0 [mingyuanchemical.com]

- 10. 3-(Chloromethyl)-5-methylpyridine CAS#: 1007089-84-0 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]

- 13. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

- 14. CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-(chloromethyl)-5-methylpyridine hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(chloromethyl)-5-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for process development, formulation, and quality control.

Introduction

This compound (CAS No. 1007089-84-0) is a substituted pyridine derivative. Its chemical structure, featuring a polar pyridinium ring and a reactive chloromethyl group, dictates its physical and chemical properties, including its solubility in various solvents. Understanding its solubility is crucial for designing efficient synthetic routes, developing purification strategies, and formulating stable dosage forms.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N | --INVALID-LINK-- |

| Molecular Weight | 178.06 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white or pale beige solid/powder | --INVALID-LINK-- |

| Melting Point | 154-157 °C | --INVALID-LINK-- |

Solubility Profile

The hydrochloride salt form of 3-(chloromethyl)-5-methylpyridine generally imparts good solubility in polar solvents. The pyridinium nitrogen enhances its ability to interact with protic solvents through hydrogen bonding and dipole-dipole interactions.

Qualitative Solubility Data

Available data indicates the following general solubility characteristics for this compound:

| Solvent | Qualitative Solubility | Source |

| Water | Soluble | --INVALID-LINK--, --INVALID-LINK-- |

| Methanol | Slightly Soluble | --INVALID-LINK-- |

| Ethanol | Soluble | --INVALID-LINK-- |

| Acetone | Soluble | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | --INVALID-LINK-- |

Comparative Solubility Data of Structurally Similar Compounds

To provide a broader context for the solubility of this compound, the following table presents solubility data for related picolyl chloride hydrochloride derivatives. It is important to note that substitutions on the pyridine ring can significantly influence solubility.

| Compound | Solvent | Quantitative Solubility | Source |

| 2-Picolyl chloride hydrochloride | Water | >=10 g/100 mL at 22 °C | --INVALID-LINK-- |

| 4-Picolyl chloride hydrochloride | Water | Soluble | --INVALID-LINK-- |

| 4-Picolyl chloride hydrochloride | Alcoholic Solvents | Soluble | --INVALID-LINK-- |

| 4-Picolyl chloride hydrochloride | Ethers | Slightly Soluble | --INVALID-LINK-- |

| 4-Picolyl chloride hydrochloride | Non-polar Solvents | Slightly Soluble | --INVALID-LINK-- |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments, primarily based on the well-established shake-flask method.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study is recommended to determine the time required to reach a plateau in concentration. Typically, 24 to 72 hours is adequate.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved particles. The filtration step should be performed quickly to minimize solvent evaporation.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

Spectroscopic Profile of 3-(Chloromethyl)-5-methylpyridine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(chloromethyl)-5-methylpyridine hydrochloride (C₇H₈ClN·HCl), a key intermediate in pharmaceutical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of this compound was conducted in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterium oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Parameter | ¹H NMR (DMSO-d₆) | ¹H NMR (D₂O) |

| Chemical Shift (δ) | 2.35 (s, 3H, -CH₃) | 2.35 (s, 3H, -CH₃) |

| 4.85 (s, 2H, -CH₂Cl) | 4.75 (s, 2H, -CH₂Cl) | |

| 7.45–8.20 (m, 3H, pyridine-H) | 7.45–8.10 (m, 2H, pyridine-H) | |

| Multiplicity | s = singlet, m = multiplet | s = singlet, m = multiplet |

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

| Frequency (cm⁻¹) | Assignment |

| 1590 | Pyridine ring C=C and C=N stretching |

| 745 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry data suggests that the molecule readily forms a protonated molecular ion [M+H]⁺ in the gas phase. The molecular weight of the free base is 141.59 g/mol , and the hydrochloride salt is 178.06 g/mol .[1]

| m/z | Assignment |

| Expected 142.03 | [M+H]⁺ of the free base (C₇H₈ClN) |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in either DMSO-d₆ or D₂O. The ¹H NMR spectrum was recorded on a standard NMR spectrometer operating at a frequency of 300-500 MHz. The data was processed, and chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis can be performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

reaction mechanism of chloromethylation of 3-methyl-5-chloromethylpyridine

A Technical Guide to the Chloromethylation of 3-Methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct chloromethylation of 3-methylpyridine to yield 3-methyl-5-chloromethylpyridine is not extensively documented in publicly available scientific literature. This guide is constructed based on established principles of the Blanc chloromethylation reaction and the known electrophilic substitution patterns of pyridine derivatives. The experimental protocol provided is a generalized representation and would require optimization for this specific substrate.

Introduction

Chloromethylated pyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, providing a reactive handle for further molecular elaboration. The introduction of a chloromethyl (-CH₂Cl) group onto an aromatic ring is typically achieved through the Blanc chloromethylation reaction. This reaction involves treating the aromatic substrate with formaldehyde and hydrogen chloride, usually in the presence of a Lewis acid catalyst such as zinc chloride. This guide details the theoretical reaction mechanism, directing effects, a generalized experimental protocol, and safety considerations for the chloromethylation of 3-methylpyridine (β-picoline).

Proposed Reaction Mechanism and Regioselectivity

The chloromethylation of 3-methylpyridine is a form of electrophilic aromatic substitution (SEAr).[1][2] The reaction mechanism is analogous to the well-established Blanc reaction.[3][4][5]

Generation of the Electrophile

Under acidic conditions and in the presence of a Lewis acid catalyst (e.g., ZnCl₂), formaldehyde is activated to form a highly electrophilic species. This is believed to be a protonated formaldehyde or a related chloromethyl cation equivalent, which acts as the attacking electrophile.[3][6][7]

Electrophilic Attack and Formation of the σ-Complex

The π-electrons of the pyridine ring attack the electrophile. The regioselectivity of this attack is determined by the electronic effects of both the ring nitrogen and the methyl substituent.

-

Pyridine Ring Nitrogen: The nitrogen atom is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack compared to benzene.[8] This deactivation is most pronounced at the ortho (2, 6) and para (4) positions. Electrophilic substitution on pyridine itself preferentially occurs at the meta (3, 5) positions, where the carbocation intermediate (σ-complex) is least destabilized.[8][9]

-

Methyl Group (C3): The methyl group at the 3-position is an electron-donating group, which activates the ring and directs incoming electrophiles to its ortho (2, 4) and para (6) positions.

Combined Effect: The directing effects of the deactivating nitrogen and the activating methyl group are combined. The 5-position is favored for substitution as it is:

-

Meta to the deactivating nitrogen atom.

-

Ortho to the activating methyl group.

Attack at the 5-position results in a more stable σ-complex intermediate compared to attack at other positions. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the hydroxymethyl intermediate.

Conversion to the Final Product

The resulting 3-methyl-5-(hydroxymethyl)pyridine is rapidly converted to the final product, 3-methyl-5-chloromethylpyridine, by reaction with hydrogen chloride under the acidic reaction conditions.[3][6]

Mechanistic Diagram

The following diagram illustrates the proposed stepwise mechanism for the chloromethylation of 3-methylpyridine.

Caption: Proposed mechanism for the chloromethylation of 3-methylpyridine.

Generalized Experimental Protocol

While a specific, optimized protocol for 3-methylpyridine is not available, a general procedure for a Blanc chloromethylation can be adapted.[10] Extreme caution is required due to the potential formation of a highly carcinogenic byproduct. [6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 3-Methylpyridine | 93.13 | 0.957 | Starting material |

| Paraformaldehyde | (30.03)n | ~1.4 | Source of formaldehyde |

| Zinc Chloride (Anhydrous) | 136.30 | 2.91 | Lewis acid catalyst |

| Concentrated HCl (37%) | 36.46 | ~1.18 | Reagent and solvent |

| Dichloromethane | 84.93 | 1.33 | Extraction solvent |

| Saturated NaHCO₃ (aq) | 84.01 | - | Neutralizing wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |

Procedure

-

Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a scrubber with NaOH solution). Ensure the reaction is performed in a certified fume hood.

-

Charging Reagents: To the flask, add anhydrous zinc chloride (catalytic amount, e.g., 0.2 eq). Cool the flask in an ice bath.

-

Slowly add 3-methylpyridine (1.0 eq) and paraformaldehyde (1.2 eq).

-

Reaction: While stirring vigorously, bubble dry hydrogen chloride gas through the mixture or slowly add concentrated hydrochloric acid.

-

After the initial exothermic reaction subsides, slowly heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours (2-6 h). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Experimental Workflow Diagram

Caption: General experimental workflow for Blanc chloromethylation.

Safety Considerations

-

Bis(chloromethyl) ether (BCME): The Blanc reaction is notorious for producing small quantities of the byproduct bis(chloromethyl) ether.[6] BCME is an extremely potent human carcinogen with high acute toxicity. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.

-

Corrosive Reagents: Hydrogen chloride and zinc chloride are highly corrosive. Avoid inhalation and skin contact.

-

Exothermic Reaction: The initial mixing of reagents can be exothermic. Proper cooling and slow addition are necessary to control the reaction temperature.

Conclusion

The chloromethylation of 3-methylpyridine is theoretically best explained by the Blanc reaction mechanism, proceeding via electrophilic aromatic substitution. Strong directing effects from the pyridine nitrogen and the methyl substituent are expected to favor the formation of 3-methyl-5-chloromethylpyridine. While no specific experimental data is readily available, a generalized protocol can be followed, provided that stringent safety precautions are implemented to mitigate the risk associated with the formation of the carcinogenic byproduct BCME. Any application of this reaction would necessitate careful optimization of conditions, including catalyst choice, temperature, and reaction time, to maximize the yield of the desired product and minimize side reactions.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Blanc Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 9. quora.com [quora.com]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Synthesis of Chloromethylated 5-Methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct electrophilic chloromethylation of 5-methylpyridine on the pyridine ring is a synthetically challenging and largely undocumented transformation. The inherent electron-deficient nature of the pyridine nucleus, despite the activating effect of the methyl substituent, renders it resistant to classical electrophilic aromatic substitution reactions like the Blanc-Quelet reaction. This technical guide provides a comprehensive overview of more viable, albeit indirect, synthetic strategies to obtain chloromethylated derivatives of 5-methylpyridine, with a focus on producing compounds such as 2-chloro-5-(chloromethyl)pyridine. The methodologies detailed herein are based on documented and patented procedures for analogous pyridine derivatives, offering practical approaches for researchers in medicinal chemistry and materials science. This document outlines two primary multi-step synthetic pathways: side-chain radical chlorination of a pre-chlorinated 5-methylpyridine and a proposed route involving the synthesis and subsequent chlorination of a hydroxymethyl-5-methylpyridine intermediate. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these methods.

Introduction: The Challenge of Direct Electrophilic Chloromethylation of 5-Methylpyridine

Pyridine, an aromatic heterocycle, is characterized by the presence of a nitrogen atom within the six-membered ring. This nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, significantly deactivating the ring towards electrophilic attack. While the methyl group at the 5-position of 5-methylpyridine is an electron-donating and thus activating group, its influence is generally insufficient to overcome the powerful deactivating effect of the ring nitrogen.

Consequently, direct chloromethylation of the pyridine ring in 5-methylpyridine via typical electrophilic substitution conditions (e.g., using formaldehyde and hydrogen chloride with a Lewis acid catalyst) is not a feasible synthetic route. Such reactions are more amenable to electron-rich aromatic systems. Therefore, alternative synthetic strategies that bypass direct electrophilic attack on the pyridine ring are necessary to achieve the desired chloromethylated products.

Recommended Synthetic Pathway: Side-Chain Radical Chlorination of 2-Chloro-5-methylpyridine

A well-documented and industrially relevant approach to obtaining a chloromethylated 5-methylpyridine scaffold is through the free-radical chlorination of the methyl group of a pre-existing chlorinated pyridine derivative. A common starting material for this process is 2-chloro-5-methylpyridine. This method allows for the selective introduction of a chloromethyl group at the 5-position.

The overall transformation is a two-step process starting from 5-methylpyridine:

-

Chlorination of the Pyridine Ring: Synthesis of 2-chloro-5-methylpyridine from 5-methylpyridine.

-

Side-Chain Radical Chlorination: Conversion of 2-chloro-5-methylpyridine to 2-chloro-5-(chloromethyl)pyridine.

Synthesis of 2-Chloro-5-methylpyridine

The synthesis of 2-chloro-5-methylpyridine can be achieved through various methods, with one common approach being the diazotization of 2-amino-5-methylpyridine.

Side-Chain Radical Chlorination: Detailed Experimental Protocols

The selective chlorination of the methyl group of 2-chloro-5-methylpyridine proceeds via a free-radical mechanism. This can be initiated either thermally at high temperatures or photochemically, or by using a radical initiator at lower temperatures.

Method 1: Thermal Chlorination

This method involves the reaction of 2-chloro-5-methylpyridine with chlorine gas at elevated temperatures in a suitable high-boiling solvent.

-

Reaction: 2-chloro-5-methylpyridine + Cl₂ → 2-chloro-5-(chloromethyl)pyridine + HCl

-

Reagents and Conditions:

-

Starting Material: 2-chloro-5-methylpyridine

-

Chlorinating Agent: Chlorine gas (Cl₂)

-

Solvent: p-chlorobenzotrifluoride

-

Temperature: 135-140°C

-

Initiation: Thermal

-

-

Experimental Procedure (Adapted from a similar industrial process):

-

A solution of 2-chloro-5-methylpyridine in p-chlorobenzotrifluoride is heated to 135-140°C in a reactor equipped with a gas inlet, a condenser, and a stirrer.

-

Chlorine gas is bubbled through the solution at a controlled rate.

-

The reaction is monitored by gas chromatography (GC) for the conversion of the starting material and the formation of the desired product and by-products (dichlormethyl and trichloromethyl derivatives).

-

Upon completion, the reaction mixture is cooled, and the excess dissolved chlorine and hydrogen chloride are removed by purging with an inert gas (e.g., nitrogen).

-

The product is isolated by fractional distillation under reduced pressure.

-

Method 2: Radical Initiator-Assisted Chlorination

This approach utilizes a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate chlorine radicals at a lower temperature, which can offer better control and selectivity.[1]

-

Reaction: 2-chloro-5-methylpyridine + Cl₂ (with radical initiator) → 2-chloro-5-(chloromethyl)pyridine + HCl

-

Reagents and Conditions:

-

Starting Material: 2-chloro-5-methylpyridine

-

Chlorinating Agent: Chlorine gas (Cl₂)

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent: Carbon tetrachloride or another inert solvent

-

Temperature: 50-80°C (depending on the initiator)

-

-

Experimental Procedure (Generalized from patented methods): [1]

-

2-chloro-5-methylpyridine is dissolved in a suitable solvent in a reaction vessel.

-

A radical initiator (e.g., AIBN) is added to the solution.[1]

-

The mixture is heated to the decomposition temperature of the initiator (for AIBN, typically 60-70°C).

-

Chlorine gas is introduced into the reaction mixture. To neutralize the byproduct HCl, which can form a hydrochloride salt with the pyridine nitrogen and hinder the reaction, a base such as an alkali metal carbonate or bicarbonate solution is added concurrently to maintain a pH between 0.5 and 3.[1][2]

-

The reaction progress is monitored by GC.

-

After the reaction, the mixture is worked up by washing with water and a basic solution to remove any remaining acid and initiator residues.

-

The organic layer is dried, and the solvent is removed under reduced pressure. The product is then purified by distillation or chromatography.

-

Quantitative Data

The following table summarizes typical yields and conditions for the side-chain chlorination of 2-chloro-5-methylpyridine.

| Method | Chlorinating Agent | Initiator/Conditions | Solvent | Temperature (°C) | Yield of 2-chloro-5-(chloromethyl)pyridine | Reference |

| Thermal Chlorination | Cl₂ | Thermal | p-chlorobenzotrifluoride | 135-140 | 80.5% (average over 5 cycles) | |

| Radical-Initiated | Cl₂ | AIBN | Not specified | 50-80 | Not explicitly stated, but implied to be effective | [1] |

Mechanistic Pathway

The side-chain chlorination proceeds through a classic free-radical chain mechanism.

Alternative Synthetic Pathway: Hydroxymethylation and Subsequent Chlorination

An alternative strategy involves the initial introduction of a hydroxymethyl group onto the pyridine ring, followed by its conversion to a chloromethyl group. This approach avoids the use of chlorine gas and can sometimes offer better control over the formation of byproducts.

The proposed two-step sequence is:

-

Synthesis of a Hydroxymethyl-5-methylpyridine derivative.

-

Chlorination of the Hydroxymethyl Group.

Synthesis of a Hydroxymethyl-5-methylpyridine Intermediate

The synthesis of a hydroxymethyl derivative of 5-methylpyridine, for instance, (5-methylpyridin-2-yl)methanol, would be the first step. While a direct, high-yielding synthesis from 5-methylpyridine is not readily found in the literature, analogous transformations suggest plausible routes such as formylation followed by reduction.

Chlorination of the Hydroxymethyl Group: Detailed Experimental Protocol

Once the hydroxymethylpyridine is obtained, it can be converted to the corresponding chloromethylpyridine using standard chlorinating agents like thionyl chloride (SOCl₂).

Method: Chlorination with Thionyl Chloride

-

Reaction: (5-substituted-pyridin-2-yl)methanol + SOCl₂ → 5-substituted-2-(chloromethyl)pyridine + SO₂ + HCl

-

Reagents and Conditions (adapted for a 5-chloropyridine derivative): [3]

-

Starting Material: (5-chloropyridin-2-yl)methanol

-

Chlorinating Agent: Thionyl chloride (SOCl₂)

-

Catalyst: N,N-dimethylformamide (DMF)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

-

Experimental Procedure:

-

The hydroxymethylpyridine derivative is dissolved in dichloromethane in a flask under an inert atmosphere.[3]

-

The solution is cooled to 0°C in an ice bath.[3]

-

Thionyl chloride (1.5 equivalents) is added dropwise, followed by a catalytic amount of DMF.[3]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 4 hours).[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography.

-

Quantitative Data

The following table provides data for the chlorination of a hydroxymethylpyridine analog.

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| (5-chloropyridin-2-yl)methanol | Thionyl chloride | DMF | Dichloromethane | 0°C to RT | 89% | [3] |

Workflow for the Hydroxymethylation/Chlorination Route

Safety Considerations

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a gas mask with an appropriate cartridge, should be used.

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood.

-

Radical Initiators: AIBN and BPO are potentially explosive and should be handled with care, avoiding friction and high temperatures.

-

Solvents: Many of the solvents used are flammable and/or toxic. Appropriate safety precautions should be taken.

Conclusion

While the direct electrophilic chloromethylation of 5-methylpyridine is not a synthetically viable route, this technical guide has detailed two practical, multi-step alternatives for obtaining chloromethylated 5-methylpyridine derivatives. The side-chain radical chlorination of 2-chloro-5-methylpyridine is a well-established method with available data on yields and conditions. The alternative pathway involving hydroxymethylation followed by chlorination with thionyl chloride presents a plausible and potentially milder approach. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific isomeric product required. Researchers and drug development professionals can utilize the provided experimental protocols and data as a foundation for the synthesis of these valuable chemical intermediates.

References

- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 2. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 3. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

stability and reactivity of the chloromethyl group on a pyridine ring

An In-depth Technical Guide on the Stability and Reactivity of the Chloromethyl Group on a Pyridine Ring

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of the chloromethyl group when attached to a pyridine ring. Chloromethylpyridines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the reactive nature of the chloromethyl group, which allows for the facile introduction of diverse functionalities onto the pyridine scaffold.[3][4] This document details the electronic factors governing their behavior, summarizes quantitative data, provides key experimental protocols, and illustrates reaction pathways and workflows.

I. Stability and Handling

The stability of chloromethylpyridines is a key consideration for their storage and use in synthesis. The free base forms can be unstable, but they are often prepared and handled as hydrochloride salts, which significantly enhances their stability and ease of handling.[5]

Key Characteristics:

-

Salt Form: The hydrochloride salt is formed by the protonation of the pyridine nitrogen. This creates a more stable pyridinium ion paired with a chloride counterion.[5]

-

Hygroscopicity: Chloromethylpyridine hydrochlorides are often hygroscopic and should be stored in a dry environment.[6]

-

Incompatibilities: These compounds are incompatible with strong oxidizing agents and strong bases.[6][7] As alkylating agents, they are reactive towards a wide range of nucleophiles.[4][8]

-

Safety: Chloromethylpyridines are classified as corrosive solids that can cause severe skin burns and eye damage.[5] Some isomers have shown evidence of mutagenicity in toxicological studies, and appropriate personal protective equipment (PPE) should be used during handling.[6][7][9]

II. Reactivity of the Chloromethyl Group

The reactivity of the chloromethyl group is fundamentally governed by the electronic properties of the pyridine ring and the position of the substituent.

A. Electronic Effects of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This has a profound impact on the attached chloromethyl group:

-

Electrophilicity: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[8]

-

Positional Isomers: The position of the chloromethyl group (C2, C3, or C4) significantly influences its reactivity. The electron density is lowest at the C2 and C4 positions (ortho and para to the nitrogen). Consequently, nucleophilic attack on the pyridine ring itself is favored at these positions.[10] This electronic effect extends to the attached chloromethyl group, where the transition states for nucleophilic substitution are better stabilized when the group is at the C2 or C4 position. This is analogous to the stabilization of benzylic halides.[11]

B. Nucleophilic Substitution Reactions

The primary mode of reactivity for chloromethylpyridines is nucleophilic substitution, where the chloride ion is displaced by a nucleophile.[12] This reaction typically proceeds via an S_N2 mechanism, though S_N1 character can be observed depending on the solvent and nucleophile.[11]

This reactivity makes chloromethylpyridines versatile building blocks for introducing the pyridylmethyl moiety into a wide range of molecules. They react readily with various nucleophiles:

-

N-Nucleophiles: Primary and secondary amines, azides, and phthalimides react to form the corresponding substituted aminomethylpyridines.[3][13]

-

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base, form ethers.[14]

-

S-Nucleophiles: Thiols and thioacetates are effective nucleophiles for forming thioethers.[13][14]

-

C-Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.[13]

III. Quantitative Reactivity Data

The efficiency of nucleophilic substitution reactions on chloromethylpyridines is often high. The tables below summarize representative reaction yields and relevant bond dissociation energies.

Table 1: Representative Yields for Nucleophilic Substitution Reactions

| Position | Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| 2- | Triethylamine | POCl₃ | - | - | 2-Chloromethylpyridine | 90% (conversion) | [15] |

| 2- | Amine | K₂CO₃, Et₃N, or DIPEA | MeCN or DMF | Varies | 5-(aminomethyl)-2-ethoxypyridine derivative | - | [3] |

| 2- | Phthalimide | K₂CO₃ | DMF | 80-90 °C, 4-6h | 2-(((5-Fluorothiophen-2-yl)methyl)isoindoline-1,3-dione) | - | [13] |

| 3- | Thionyl Chloride | - | - | - | 3-(Chloromethyl)pyridine hydrochloride | - | [16] |

| 2- | Thionyl Chloride | - | Methanol | - | 2-Chloromethylpyridine hydrochloride | 82% | [17] |

| 2- (bromo) | Cyanuric Chloride | DMF | 0 °C | - | 2-bromo-6-chloromethylpyridine | ~81% (conversion) | [18] |

Table 2: Average Bond Dissociation Energies (BDE)

The C-Cl bond in chloromethylpyridines is a benzylic-type halide bond. The adjacent pyridine ring stabilizes the radical or ionic intermediates formed upon bond cleavage, weakening the C-Cl bond relative to a typical alkyl chloride.

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| CH₃-Cl | 351 | 84 |

| Ph-CH₂-Cl (Benzyl chloride) | 293 | 70 |

| C-N | 305 | 73 |

| C=N | 615 | 147 |

| C-O | 358 | 85.5 |

| C-S | 272 | 65 |

| Data sourced from generalized tables of bond energies. Actual values for chloromethylpyridines may vary slightly.[19][20] |

IV. Key Experimental Protocols

Detailed methodologies are crucial for reproducible results in a research setting. The following are generalized protocols for common nucleophilic substitution reactions.

Protocol 1: General Reaction with a Nitrogen Nucleophile (e.g., Amine)

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with a chloromethylpyridine.

Materials:

-

Chloromethylpyridine hydrochloride (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Anhydrous base (e.g., K₂CO₃, Et₃N) (2.0 - 2.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine, anhydrous solvent, and base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the chloromethylpyridine hydrochloride in one portion.

-

Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up: Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.[3][14]

V. Synthesis of Chloromethylpyridines

Several synthetic routes exist for the preparation of chloromethylpyridines, often starting from the corresponding methylpyridines (picolines).

-

From Picoline-N-Oxides: A common and efficient method involves the N-oxidation of a picoline, followed by reaction with a chlorinating agent. Reagents like phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), diphosgene, or triphosgene are used to achieve this transformation, often in good yields.[1][15][21]

-

Direct Chlorination: The side-chain chlorination of picolines can be achieved with chlorine gas, but this method can lead to mixtures of mono-, di-, and trichlorinated products.[1][8]

-

From Pyridinemethanol: The corresponding hydroxymethylpyridine can be converted to the chloromethyl derivative using a chlorinating agent like thionyl chloride.[16][17] The hydroxymethylpyridine itself can be synthesized from the picoline via oxidation and subsequent reduction steps.[16][22]

Protocol 2: Synthesis of 2-Chloromethylpyridine Hydrochloride from 2-Methylpyridine

This multi-step protocol is adapted from literature procedures. [17] Procedure:

-

Oxidation: React 2-methylpyridine (1.0 eq) with hydrogen peroxide (1.3-1.5 eq) in acetic acid (1.0-1.1 eq). Heat the mixture at 70-80 °C for 10-14 hours to form 2-methylpyridine-N-oxide.

-

Rearrangement: React the resulting 2-methylpyridine-N-oxide with acetic anhydride to yield 2-pyridylmethyl acetate.

-

Hydrolysis: Hydrolyze the acetate ester under basic conditions (e.g., NaOH solution) to give 2-pyridinemethanol.

-

Chlorination: React the 2-pyridinemethanol (1.0 eq) with thionyl chloride (1.1-1.3 eq) to yield the final product, 2-chloromethylpyridine hydrochloride. The product often precipitates from the reaction mixture and can be isolated by filtration. [17]

Conclusion

Chloromethylpyridines are highly valuable and reactive intermediates in organic synthesis. Their stability is significantly improved by formation of the hydrochloride salt. The reactivity is dominated by the electron-withdrawing nature of the pyridine ring, which activates the chloromethyl group for facile nucleophilic substitution with a wide variety of nucleophiles. Understanding the interplay of positional electronics, reaction conditions, and the choice of nucleophile is essential for leveraging these reagents effectively in the development of novel pharmaceuticals and other functional molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-3-(chloromethyl)pyridine hydrochloride (106651-82-5) for sale [vulcanchem.com]

- 5. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 6. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 17. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 20. Common Bond Energies (D [wiredchemist.com]

- 21. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 22. Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine (2012) | Bizheng Qin | 3 Citations [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Rupatadine Using 3-(chloromethyl)-5-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist. The synthesis route detailed herein utilizes 3-(chloromethyl)-5-methylpyridine hydrochloride as a key starting material for the N-alkylation of Desloratadine. This document includes step-by-step experimental procedures, tabulated quantitative data from various reported syntheses, and a visual representation of the synthetic workflow. Additionally, a detailed diagram of the signaling pathways of Rupatadine's therapeutic targets, the Histamine H1 receptor and the Platelet-Activating Factor receptor, is provided to offer a deeper understanding of its mechanism of action.

Introduction

Rupatadine is a dual-acting antagonist of histamine H1 and platelet-activating factor (PAF) receptors, making it an effective treatment for allergic rhinitis and urticaria.[1][2] Its synthesis is a topic of significant interest in medicinal and process chemistry. One common and efficient synthetic route involves the N-alkylation of Desloratadine with a suitable pyridine derivative. This document focuses on the synthesis of Rupatadine using this compound, a stable and readily available intermediate.[3][4]

The primary reaction involves the condensation of Desloratadine with this compound in the presence of a base and often a phase transfer catalyst to facilitate the reaction.[5][6] The resulting Rupatadine base can then be converted to its pharmaceutically acceptable fumarate salt.[7]

Synthetic Pathway

The overall synthetic scheme for Rupatadine via the N-alkylation of Desloratadine with this compound is depicted below. The process begins with the reaction between the two key intermediates to form the Rupatadine free base, which is subsequently reacted with fumaric acid to yield Rupatadine fumarate.

References

- 1. benchchem.com [benchchem.com]

- 2. US20090197907A1 - Novel crystalline form of rupatadine free base - Google Patents [patents.google.com]

- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP2824103A1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

- 7. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of 3-(Chloromethyl)-5-methylpyridine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Chloromethyl)-5-methylpyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility is primarily derived from the reactive chloromethyl group, which allows for nucleophilic substitution, making it a versatile building block in the development of therapeutic agents such as Rupatadine, an antihistamine.[1] This document provides a detailed protocol for the synthesis of this compound via the chlorination of 5-methylpyridine-3-methanol using thionyl chloride.

Reaction Scheme

The overall reaction involves the conversion of the hydroxymethyl group of 5-methylpyridine-3-methanol into a chloromethyl group using thionyl chloride, followed by the formation of the hydrochloride salt.

Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 5-methylpyridine-3-methanol.

Materials and Reagents:

-

5-methylpyridine-3-methanol

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Sodium hydroxide (NaOH) solution (35%)

-

Water

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Vacuum distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 51 g of 5-methylpyridine-3-methanol and 255 ml of toluene.[1]

-

Addition of Thionyl Chloride: Slowly add 36.5 ml of thionyl chloride to the stirred solution in the flask via the addition funnel. Maintain the reaction temperature between 20-40°C during the addition.[1] This can be achieved using a water bath for cooling.

-

Reaction: After the complete addition of thionyl chloride, heat the reaction mixture to reflux at approximately 60°C for 2 hours.[1]

-

Solvent Removal: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the toluene by distillation under vacuum.[1]

-

Work-up: To the residue, add 250 ml of fresh toluene and 25 ml of water. Stir the mixture and cool it to below 20°C.[1]

-

Neutralization and Extraction: Adjust the pH of the aqueous layer by adding a 35% sodium hydroxide solution. Stir the mixture vigorously to ensure complete reaction and then allow the layers to separate in a separatory funnel.[1]

-

Isolation: The organic layer containing the free base of 3-(chloromethyl)-5-methylpyridine can be separated and used directly in subsequent reactions (in situ) or the hydrochloride salt can be isolated.[1] For isolation of the hydrochloride salt, precipitation can be assisted by applying a vacuum or a nitrogen purge to the reaction mixture, followed by filtration and washing.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-methylpyridine-3-methanol | [1] |

| Reagent | Thionyl chloride (SOCl₂) | [1] |

| Solvent | Toluene | [1] |

| Reagent Molar Ratio | 1 : 1.1 - 1.3 (Methanol : SOCl₂) | [3] |

| Initial Temperature | 20-40°C | [1] |

| Reflux Temperature | ~60°C | [1] |

| Reaction Time | 2 hours | [1] |

| Reported Yield | 78-85% | [3] |

Safety Information

This compound is a hazardous substance. It is harmful if swallowed, can cause severe skin burns, and serious eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. This compound | 1007089-84-0 | Benchchem [benchchem.com]

- 4. This compound | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chlorination of 5-methyl-3-pyridinemethanol using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorination of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and agrochemical industries. The conversion of a hydroxyl group to a chlorine atom provides a versatile handle for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its high reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl).[1][2] This document provides detailed application notes and protocols for the chlorination of 5-methyl-3-pyridinemethanol to yield 3-(chloromethyl)-5-methylpyridine hydrochloride. This product is a key intermediate in the synthesis of various pharmaceutical compounds. The protocol described herein is based on established methodologies for the chlorination of pyridine alcohols.[3][4][5]

Reaction and Mechanism